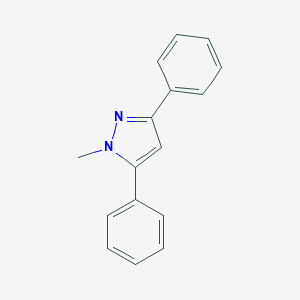

1-Methyl-3,5-diphenylpyrazole

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

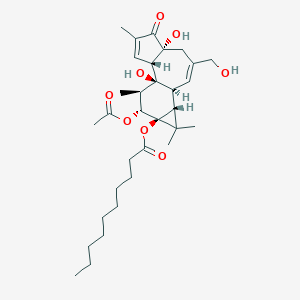

L'exo-tétrahydrocannabinol est généralement synthétisé comme une impureté lors de la production de delta-9-tétrahydrocannabinol. La synthèse implique la cyclisation de l'olivetol avec un monoterpène, suivie de diverses réactions chimiques pour former le produit final . Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la cyclisation et les réactions subséquentes.

Méthodes de production industrielle

La production industrielle d'exo-tétrahydrocannabinol n'est pas courante en raison de son statut d'impureté. Il peut être isolé et purifié à partir de la synthèse du delta-9-tétrahydrocannabinol à l'aide de techniques chromatographiques. Le composé purifié est ensuite formulé en un matériau de référence certifié à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

L'exo-tétrahydrocannabinol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome

Réduction : Hydrure d'aluminium et de lithium, borohydrure de sodium

Substitution : Halogènes, nucléophiles

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire diverses formes hydrogénées du composé.

Applications de la recherche scientifique

L'exo-tétrahydrocannabinol est utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : En tant que matériau de référence certifié, il est utilisé pour l'étalonnage des instruments analytiques et la validation des méthodes analytiques.

Biologie : Il est utilisé dans des études pour comprendre les effets biologiques des cannabinoïdes et leurs interactions avec les systèmes biologiques.

Médecine : La recherche sur l'exo-tétrahydrocannabinol contribue à la compréhension des propriétés pharmacologiques des cannabinoïdes et de leurs applications thérapeutiques potentielles.

Mécanisme d'action

Le mécanisme d'action de l'exo-tétrahydrocannabinol implique son interaction avec le système endocannabinoïde, en particulier les récepteurs cannabinoïdes CB1 et CB2. Ces récepteurs font partie de la famille des récepteurs couplés aux protéines G et sont impliqués dans divers processus physiologiques, notamment la sensation de douleur, la régulation de l'humeur et la réponse immunitaire. L'exo-tétrahydrocannabinol se lie à ces récepteurs, modulant leur activité et influençant les voies de signalisation associées .

Applications De Recherche Scientifique

exo-Tetrahydrocannabinol is used in various scientific research applications, including:

Chemistry: As a certified reference material, it is used for the calibration of analytical instruments and the validation of analytical methods.

Biology: It is used in studies to understand the biological effects of cannabinoids and their interactions with biological systems.

Medicine: Research on exo-tetrahydrocannabinol contributes to the understanding of the pharmacological properties of cannabinoids and their potential therapeutic applications.

Mécanisme D'action

The mechanism of action of exo-tetrahydrocannabinol involves its interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes, including pain sensation, mood regulation, and immune response. exo-Tetrahydrocannabinol binds to these receptors, modulating their activity and influencing the associated signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- Delta-9-tétrahydrocannabinol (delta-9-THC)

- Delta-8-tétrahydrocannabinol (delta-8-THC)

- Cannabidiol (CBD)

- Cannabinol (CBN)

Unicité

L'exo-tétrahydrocannabinol est unique en raison de sa similitude structurelle avec le delta-9-tétrahydrocannabinol et de son rôle d'impureté dans sa synthèse. Contrairement au delta-9-tétrahydrocannabinol, connu pour ses effets psychoactifs, l'exo-tétrahydrocannabinol est principalement utilisé pour la recherche et les applications forensiques. Ses propriétés uniques en font un outil précieux pour l'étalonnage des instruments analytiques et la validation des méthodes analytiques dans l'étude des cannabinoïdes .

Propriétés

Numéro CAS |

19311-79-6 |

|---|---|

Formule moléculaire |

C16H14N2 |

Poids moléculaire |

234.29 g/mol |

Nom IUPAC |

1-methyl-3,5-diphenylpyrazole |

InChI |

InChI=1S/C16H14N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-12H,1H3 |

Clé InChI |

SVDTUJAQNAQGGW-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

| 19311-79-6 | |

Synonymes |

1-Methyl-3,5-diphenylpyrazole |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)

![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)